An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzenesulfonic acid. The information presented herein is intended to support research, development, and quality control activities involving this versatile chemical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key properties are provided.
Chemical Identity and Structure
4-Nitrobenzenesulfonic acid is an organic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) at the para position. This substitution pattern significantly influences its chemical behavior, rendering it a strong acid and a useful intermediate in various chemical syntheses.
Molecular Structure:
Caption: Molecular structure of 4-Nitrobenzenesulfonic acid.
Tabulated Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-Nitrobenzenesulfonic acid.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₅S | [1][2] |
| Molecular Weight | 203.17 g/mol | [1][2] |
| Appearance | Beige to yellow-orange crystalline powder | [3][4][5][6] |
| Melting Point | 105-112 °C | [3][5][6][7] |
| Density | 1.548 g/cm³ (estimate) | [3][5][6] |
| Refractive Index | 1.5380 (estimate) | [3][5][6] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Reference(s) |
| Water Solubility | 476 g/L at 100.5 °C; Highly soluble in water. | [3][4][5][6] |
| Solubility in other solvents | Appreciable solubility in polar solvents; Slightly soluble in DMSO (with sonication); Negligible in non-polar solvents. | [3][5][6] |
| pKa | -1.38 ± 0.50 (Predicted) | [3][4][5][6][8] |
| XLogP3 | 0.8 | [1][4] |
Structure-Property Relationships
The chemical characteristics of 4-Nitrobenzenesulfonic acid are a direct consequence of its molecular structure. The interplay between the aromatic ring, the strongly electron-withdrawing nitro group, and the acidic sulfonic acid group defines its properties.
Caption: Relationship between the structure of 4-Nitrobenzenesulfonic acid and its properties.
The sulfonic acid group is responsible for the compound's strong acidity and high water solubility due to its polarity and ability to form hydrogen bonds. The electron-withdrawing nature of both the nitro and sulfonic acid groups deactivates the benzene ring towards electrophilic aromatic substitution.[9] The resulting 4-nitrobenzenesulfonate anion is a highly stable conjugate base, making it an excellent leaving group in nucleophilic substitution reactions.[9]
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of 4-Nitrobenzenesulfonic acid.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
-
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the dry, crystalline 4-Nitrobenzenesulfonic acid is finely powdered.
-
The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm) of the sample into the sealed end.[3][7]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[3]
-
The melting point is reported as the range T₁ - T₂.
-
Aqueous Solubility Determination
-
Principle: The solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solid.
-
Apparatus: Constant temperature bath/shaker, analytical balance, volumetric flasks, filtration apparatus, centrifuge (optional).
-
Procedure:
-
An excess amount of 4-Nitrobenzenesulfonic acid is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. This may require filtration or centrifugation.
-
The concentration of 4-Nitrobenzenesulfonic acid in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or titration.
-
The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
-
pKa Determination (Potentiometric Titration)
Due to its very strong acidic nature (predicted pKa is negative), direct titration to find the pKa is challenging. The following is a general procedure for determining the pKa of a weak acid, which would need significant modification for a strong acid like 4-Nitrobenzenesulfonic acid, likely involving non-aqueous solvents or advanced computational methods. For practical purposes, its complete dissociation in water is often assumed.
-
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point.[10]
-
Apparatus: pH meter with a combination electrode, buret, magnetic stirrer and stir bar, beakers.
-
Procedure:
-
A precisely weighed amount of 4-Nitrobenzenesulfonic acid is dissolved in a known volume of deionized water.
-
The pH electrode is calibrated using standard buffer solutions.
-
The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a buret.[6]
-
The pH is recorded after each addition of the titrant, allowing the solution to stabilize.
-
The titration is continued past the equivalence point (the point of steepest pH change).
-
A titration curve is generated by plotting pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point is then found, and the corresponding pH on the curve is taken as the pKa.[1]
-
Density Determination (Gas Pycnometry)
For a crystalline powder, gas pycnometry provides the true or skeletal density, excluding the volume of inter-particle voids and open pores.
-
Principle: The volume of the solid is determined by measuring the displacement of an inert gas (typically helium) within a sealed chamber of a known volume. Density is then calculated from the sample's mass and its measured volume.[11][12]
-
Apparatus: Gas pycnometer, analytical balance.
-
Procedure:
-
A sample of 4-Nitrobenzenesulfonic acid is accurately weighed.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The system is sealed and purged with the analysis gas (e.g., helium) to remove air and moisture.
-
The analysis gas is introduced into the sample chamber at a known pressure.
-
The gas is then expanded into a second chamber of a known volume, and the resulting pressure is measured.
-
Using the initial and final pressures and the known volumes of the chambers, the volume of the solid sample is calculated based on the gas law.[11]
-
The density is calculated by dividing the mass of the sample by its determined volume.
-
Stability and Reactivity
-
Stability: 4-Nitrobenzenesulfonic acid is stable under normal conditions.[10] However, it is known to decompose violently at approximately 200°C.[13]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[14] Contact with metals may evolve flammable hydrogen gas.[13]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14]
-
Reactivity: The presence of two strongly electron-withdrawing groups deactivates the aromatic ring, making electrophilic aromatic substitution reactions difficult.[9] The 4-nitrobenzenesulfonate anion (nosylate) is an excellent leaving group in nucleophilic substitution reactions due to the stability of the anion, which is enhanced by resonance delocalization of the negative charge.[9]
This guide provides a foundational understanding of the physicochemical properties of 4-Nitrobenzenesulfonic acid. For specific applications, it is recommended to consult the relevant safety data sheets and perform application-specific testing.
References
- 1. byjus.com [byjus.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. physics.stackexchange.com [physics.stackexchange.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. azom.com [azom.com]
- 12. micromeritics.com [micromeritics.com]
- 13. ulm.edu [ulm.edu]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
